molecular formula C8H11NO3 B035543 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) CAS No. 107294-50-8

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI)

Cat. No.: B035543
CAS No.: 107294-50-8
M. Wt: 169.18 g/mol
InChI Key: GNNNBNCCYFYIKZ-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) is a compound belonging to the class of pyrrolizine derivatives. The molecular formula of this compound is C8H11NO3, and it has a molecular weight of 169.17784 .

Scientific Research Applications

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies .

Safety and Hazards

The specific safety and hazard information for 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) was not available in the sources I found. For safety data sheets (SDS), it’s recommended to refer to the manufacturer or supplier of the chemical .

Preparation Methods

The preparation of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) can be compared with other similar compounds, such as:

  • 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,(3S,7aS)-(9CI)
  • 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,cis-(9CI)
  • 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,trans-(9CI)

These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI).

Properties

IUPAC Name

5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNNBNCCYFYIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1CCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid ethyl ester (12.6 g, 0.064 mol) in ethanol (35 ml) is treated with a 2N sodium hydroxide solution (35 ml, 0.07 mol) with stirring for 72 hours. The solution is concentrated at reduced pressure and treated with concentrated hydrochloric acid (6 ml) dropwise. The solution is extracted with dichloromethane. The extracts are dried (MgSO4), filtered, and concentrated to yield an oil. Trituration of the oil with acetone yields hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid as a white solid with mp 145°-148° C.
Name
hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid ethyl ester
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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